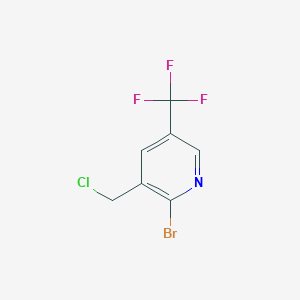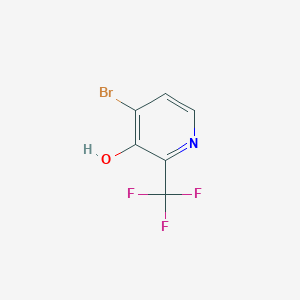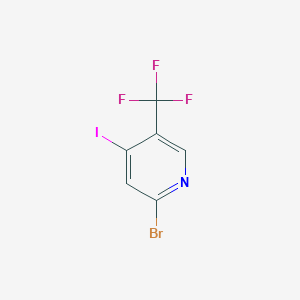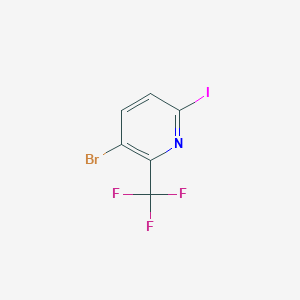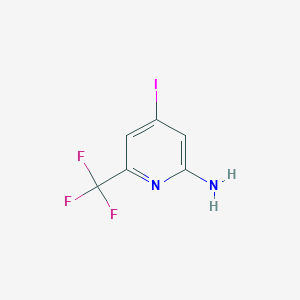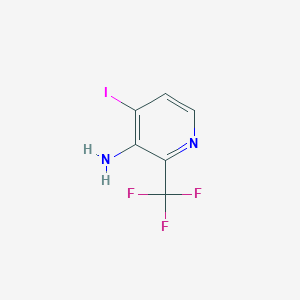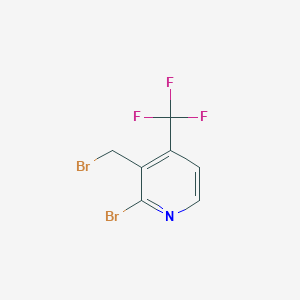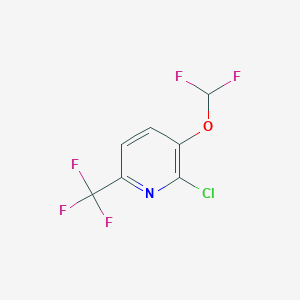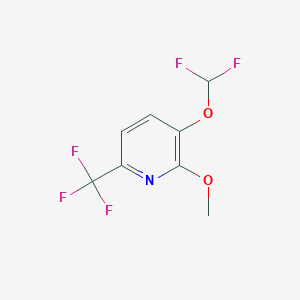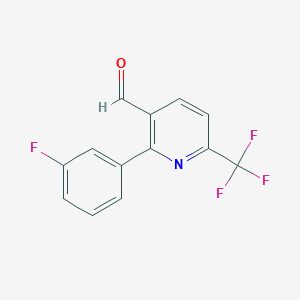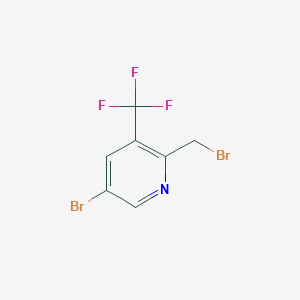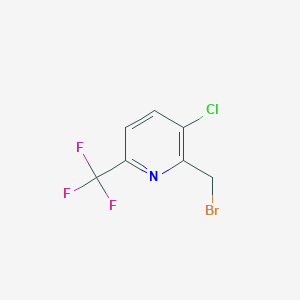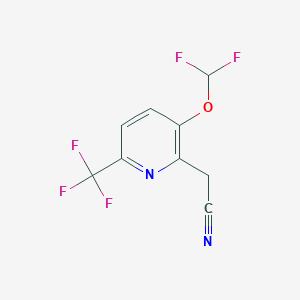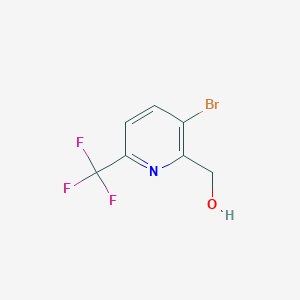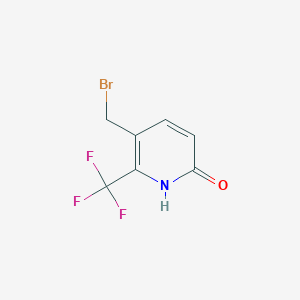
3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
“3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1214383-87-5 . It has a molecular weight of 242 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine”, have been used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The molecular formula of “3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine” is C6H3BrF3NO . It contains a total of 18 bonds, including 13 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, and 1 secondary amide (aliphatic) .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The synthesis of substituted pyridines with diverse functional groups has been made possible by the development of organic compounds containing fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine” include a molecular weight of 241.99 g/mol . The compound has a complexity of 279 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
One significant application of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine is in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and materials. For example, Smirnov et al. (2005) explored the aminomethylation of 3-hydroxy-6-methyl- and 3-hydroxy-2-(2-phenylethyl)pyridines, leading to the formation of bromomethyl derivatives, which were further transformed into various heterocyclic structures. This demonstrates the compound's utility in constructing complex heterocyclic frameworks, which are integral to various chemical entities with potential biological activity (L. D. Smirnov, V. I. Kuz’min, Y. Kuznetsov, 2005).
Material Science and Polymer Chemistry
In material science, 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine contributes to the development of novel materials with unique properties. Monmoton et al. (2008) synthesized hyperbranched polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide, derived from 3,5-lutidine, showcasing the role of bromomethylpyridine derivatives in creating new polymeric materials with potential applications in various industries, including electronics, coatings, and biomedicine (Sophie Monmoton, H. Lefebvre, A. Fradet, 2008).
Advanced Synthetic Methodologies
Furthermore, the compound is involved in advanced synthetic methodologies, such as palladium-mediated functionalizations and metalations, to construct complex molecules. For instance, Baeza et al. (2010) utilized a derivative of 3-bromo-2-(bromomethyl)pyridine in the synthesis of variolin B, a natural alkaloid, through selective palladium-mediated functionalization. This highlights the compound's role in facilitating the synthesis of biologically relevant molecules through advanced catalytic processes (A. Baeza, J. Mendiola, C. Burgos, J. Alvarez-Builla, J. Vaquero, 2010).
Coordination Chemistry and Metal Complexes
In coordination chemistry, 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine serves as a ligand to form metal complexes with potential applications in catalysis, magnetic materials, and luminescent materials. The research by Alexandropoulos et al. (2011) on lanthanide clusters using 2-(hydroxymethyl)pyridine, a related compound, illustrates the potential for such molecules to contribute to the field of coordination chemistry and the design of materials with novel physical properties (Dimitris I. Alexandropoulos, S. Mukherjee, Constantina Papatriantafyllopoulou, 2011).
Safety And Hazards
The safety information for “3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Propriétés
IUPAC Name |
5-(bromomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-4-1-2-5(13)12-6(4)7(9,10)11/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGVPCBACVKIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



